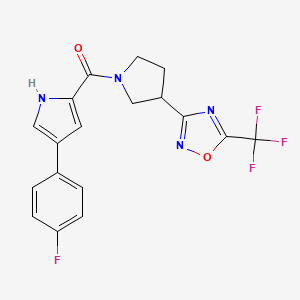

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

The compound “(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a structurally complex molecule featuring a pyrrolidine scaffold substituted with a trifluoromethyl-oxadiazole group and a 4-fluorophenyl-pyrrole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-stacking interactions, often critical for binding to biological targets such as kinases or enzymes . The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry, frequently employed to modulate bioavailability and target affinity .

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N4O2/c19-13-3-1-10(2-4-13)12-7-14(23-8-12)16(27)26-6-5-11(9-26)15-24-17(28-25-15)18(20,21)22/h1-4,7-8,11,23H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXBJFPBYIUSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into two key parts:

- Pyrrole moiety : The presence of the pyrrole ring contributes to the compound's ability to interact with biological systems.

- Trifluoromethyl and fluorophenyl groups : These substituents may enhance lipophilicity and influence the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorinated groups may alter the electronic properties of the molecule, enhancing its binding affinity to target sites.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Cytotoxic Effects : Analogous compounds have shown cytotoxicity in cancer cell lines, indicating potential applications in oncology.

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cell Lines

In a study investigating the cytotoxic effects of various pyrrole derivatives, it was found that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have been shown to improve potency and selectivity towards specific targets:

- Synthesis and Screening : New derivatives were synthesized using various synthetic routes, followed by screening for biological activity.

- Structure-Activity Relationship (SAR) Analysis : Investigations revealed that modifications at specific positions on the pyrrole or oxadiazole rings significantly impacted biological efficacy.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a neuromodulatory agent. It acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders. Research indicates that compounds with similar structures can exhibit efficacy in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's disease .

Case Study: Neurological Disorders

A study highlighted the efficacy of mGluR5 positive allosteric modulators in preclinical models of anxiety and depression. The compound demonstrated significant improvements in behavioral tests indicative of reduced anxiety levels . This suggests that the compound could be further explored for therapeutic use in anxiety-related disorders.

Antimicrobial Activity

In Vitro Studies

Research has shown that derivatives of oxadiazole compounds possess antimicrobial properties. The trifluoromethyl group in this compound enhances its lipophilicity, potentially increasing its membrane permeability and effectiveness against bacterial strains .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

This table illustrates the potential of the compound as an antimicrobial agent, warranting further exploration in drug development against resistant bacterial strains.

Cancer Research

Targeting Cancer Cells

The compound's structural components suggest potential activity against cancer cell lines. Research into similar pyrrole-based compounds has shown that they can induce apoptosis in various cancer cells through mechanisms involving mitochondrial pathways .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that compounds with similar oxadiazole structures exhibited significant cell growth inhibition. The specific mechanisms include disruption of cellular metabolism and induction of programmed cell death .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions, including the formation of pyrrole and oxadiazole moieties. Structural characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and purity of synthesized compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.